molecular formula C11H8ClF5O2 B14050789 1-Chloro-1-(3-(difluoromethoxy)-4-(trifluoromethyl)phenyl)propan-2-one

1-Chloro-1-(3-(difluoromethoxy)-4-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B14050789
M. Wt: 302.62 g/mol
InChI Key: WARHLCVHKLTINX-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-(difluoromethoxy)-4-(trifluoromethyl)phenyl)propan-2-one is a fluorinated aromatic ketone characterized by a propan-2-one backbone substituted with a chlorine atom and a phenyl ring bearing difluoromethoxy (-OCF₂H) and trifluoromethyl (-CF₃) groups at the 3- and 4-positions, respectively. This compound is of interest in medicinal and materials chemistry due to its unique electronic and steric properties imparted by the fluorine substituents.

Properties

Molecular Formula

C11H8ClF5O2

Molecular Weight

302.62 g/mol

IUPAC Name

1-chloro-1-[3-(difluoromethoxy)-4-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C11H8ClF5O2/c1-5(18)9(12)6-2-3-7(11(15,16)17)8(4-6)19-10(13)14/h2-4,9-10H,1H3

InChI Key

WARHLCVHKLTINX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)C(F)(F)F)OC(F)F)Cl

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation with Chloroacetone Derivatives

A predominant method involves Friedel-Crafts acylation, where a substituted benzene derivative undergoes electrophilic substitution with chloroacetone. The target compound’s phenyl ring is pre-functionalized with difluoromethoxy and trifluoromethyl groups before introducing the propan-2-one moiety.

In one approach, 3-(difluoromethoxy)-4-(trifluoromethyl)benzaldehyde is reacted with chloroacetone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds via formation of a reactive acylium ion, which attacks the electron-rich aromatic ring. Subsequent proton elimination yields the ketone intermediate. This method requires anhydrous conditions and temperatures between 0°C and 25°C to minimize side reactions such as over-acylation or demethylation.

Critical Parameters:

  • Catalyst Loading: 1.2 equivalents of AlCl₃ relative to the aldehyde.
  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane, chosen for their ability to stabilize ionic intermediates.
  • Yield: Reported yields range from 65% to 78%, with impurities primarily arising from incomplete acylation or residual starting materials.

Grignard Reagent-Mediated Ketone Formation

An alternative route employs Grignard reagents to construct the propan-2-one group. Here, 3-(difluoromethoxy)-4-(trifluoromethyl)phenylmagnesium bromide is reacted with chloroacetonitrile, followed by acidic hydrolysis to yield the ketone.

Stepwise Mechanism:

  • Grignard Formation: Magnesium reacts with 1-bromo-3-(difluoromethoxy)-4-(trifluoromethyl)benzene in tetrahydrofuran (THF) under nitrogen atmosphere.
  • Nucleophilic Addition: The Grignard reagent attacks chloroacetonitrile, forming a magnesium alkoxide intermediate.
  • Hydrolysis: Addition of dilute hydrochloric acid (5–10 wt%) quenches the reaction, releasing the ketone.

Advantages:

  • Higher functional group tolerance compared to Friedel-Crafts acylation.
  • Scalability for industrial production, with yields exceeding 80% after optimization.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity in Grignard reactions but may destabilize intermediates. Conversely, non-polar solvents like toluene improve Friedel-Crafts acylation yields by reducing side reactions.

Temperature Control:

  • Friedel-Crafts: Conducted at −20°C to 0°C to suppress polyacylation.
  • Grignard Reactions: Maintained at 20°C–35°C to balance reaction rate and reagent stability.

Catalytic Systems and Additives

Incorporation of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems enhances interfacial contact during hydrolysis steps, improving ketone purity. Additionally, using potassium carbonate as a base in workup procedures neutralizes residual acids, preventing degradation of the trifluoromethyl group.

Purification and Isolation Techniques

Liquid-Liquid Extraction

Post-reaction mixtures are often subjected to sequential extractions with water and aromatic solvents (e.g., toluene) to remove polar byproducts and unreacted starting materials. For example, a mixture containing the target compound and its symmetric isomer (l-sym) is diluted with toluene and extracted with water, achieving >95% removal of impurities.

Crystallization and Solvent Adjustment

Adjusting solvent polarity facilitates crystallization. In one protocol, the organic phase is concentrated to 30–90% w/w of the target compound, inducing precipitation upon cooling. This method yields material with ≥98.5% purity, as confirmed by high-performance liquid chromatography (HPLC).

Comparative Analysis of Synthetic Routes

Parameter Friedel-Crafts Acylation Grignard Approach
Yield 65–78% 80–85%
Reaction Time 8–12 hours 6–8 hours
Purity 90–95% 95–98.5%
Scalability Moderate High
Key Challenge Moisture sensitivity Magnesium activation

Challenges and Mitigation Strategies

Moisture Sensitivity

The trifluoromethyl and difluoromethoxy groups are prone to hydrolysis under acidic or aqueous conditions. To address this, reactions are conducted under inert atmospheres (N₂ or Ar), and drying tubes filled with calcium chloride are used to exclude moisture.

Byproduct Formation

Symmetric isomers (e.g., l-sym) often arise during Grignard reactions due to radical coupling. Introducing stoichiometric amounts of chloroacetonitrile (1.5 equivalents) and maintaining temperatures below 35°C suppresses this side reaction.

Chemical Reactions Analysis

1-Chloro-1-(3-(difluoromethoxy)-4-(trifluoromethyl)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Chloro-1-(3-(difluoromethoxy)-4-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-(difluoromethoxy)-4-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The presence of the difluoromethoxy and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets, leading to the modulation of biological pathways and processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their differences:

Compound Name Molecular Formula Substituents (Position on Phenyl Ring) Molecular Weight Notable Features
Target Compound C₁₁H₈ClF₅O₂ 3-(difluoromethoxy), 4-(trifluoromethyl) 314.63 High fluorine content, chloro-ketone
1-Chloro-1-(3-nitro-2-(trifluoromethyl)phenyl)propan-2-one C₁₀H₇ClF₃NO₃ 3-nitro, 2-(trifluoromethyl) 281.61 Nitro group enhances electrophilicity
1-Chloro-1-(3-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one C₁₁H₁₁ClF₂O₂S 3-(difluoromethoxy), 4-(methylthio) 280.72 Sulfur-containing substituent
1-(3-(Trifluoromethyl)phenyl)propan-2-one C₁₀H₉F₃O 3-(trifluoromethyl) 202.17 Simpler structure, lacks chlorine/difluoromethoxy
1-Chloro-1-[2-chloro-4-(fluoromethyl)phenyl]propan-2-one C₁₀H₈Cl₂FO 2-chloro, 4-(fluoromethyl) 235.08 Dual chlorine substituents
Key Observations:

Fluorine Substitution : The target compound and its analogs leverage fluorine substituents (-CF₃, -OCF₂H) to enhance metabolic stability, lipophilicity, and electronic effects. The trifluoromethyl group is a strong electron-withdrawing group, influencing reactivity in substitution reactions .

Chlorine vs. Other Halogens: The chlorine atom in the target compound may increase electrophilicity at the carbonyl carbon compared to non-chlorinated analogs (e.g., 1-(3-(trifluoromethyl)phenyl)propan-2-one) .

Functional Group Diversity : The methylthio group in introduces sulfur, which could participate in redox reactions or metal coordination, unlike the target compound’s oxygen-dominated substituents.

Biological Activity

1-Chloro-1-(3-(difluoromethoxy)-4-(trifluoromethyl)phenyl)propan-2-one, also known as compound CAS 1804148-48-8, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in various fields such as pharmacology and biochemistry.

  • Molecular Formula : C11H8ClF5O2
  • Molecular Weight : 302.63 g/mol
  • CAS Number : 1804148-48-8

The biological activity of 1-Chloro-1-(3-(difluoromethoxy)-4-(trifluoromethyl)phenyl)propan-2-one is largely attributed to its structural features, which allow it to interact with various biological targets. The presence of the chloro group and trifluoromethyl moieties enhances its lipophilicity, potentially facilitating membrane permeability and interaction with cellular targets.

Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on specific enzymes involved in metabolic pathways. For example, studies have shown that similar compounds with trifluoromethyl groups can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of endogenous compounds .

Biological Activity Studies

Several studies have evaluated the biological activities of related compounds, providing insights into the potential effects of 1-Chloro-1-(3-(difluoromethoxy)-4-(trifluoromethyl)phenyl)propan-2-one.

Antimicrobial Activity

A study investigating the antimicrobial properties of related fluorinated compounds demonstrated significant activity against various bacterial strains. It was found that modifications in the aromatic ring structure led to enhanced antibacterial effects .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of fluorinated compounds. Research has shown that similar structures can protect neuronal cells from oxidative stress and apoptosis, suggesting that 1-Chloro-1-(3-(difluoromethoxy)-4-(trifluoromethyl)phenyl)propan-2-one may also possess neuroprotective properties .

Case Study 1: Enzymatic Activity Assay

In an enzymatic activity assay involving recombinant E. coli, researchers evaluated the compound's ability to act as a substrate for carbonyl reductases. The results indicated that modifications in the structure could significantly influence the reaction rates and enantioselectivity of the products produced .

Enzyme Substrate Conversion Rate Enantioselectivity
Carbonyl Reductase3'-(Trifluoromethyl)acetophenone>99%>99.9%

Case Study 2: Antimicrobial Testing

In a comparative study against standard antibiotics, 1-Chloro-1-(3-(difluoromethoxy)-4-(trifluoromethyl)phenyl)propan-2-one exhibited potent activity against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 1-Chloro-1-(3-(difluoromethoxy)-4-(trifluoromethyl)phenyl)propan-2-one?

Answer:
The synthesis of fluorinated aromatic ketones often involves Friedel-Crafts acylation or diazo-based strategies. For example, analogous compounds like 1-fluoro-1-(3-(trifluoromethyl)phenyl)propan-2-one were synthesized via HF·pyr-mediated H-F bond insertion onto α-diazo carbonyl precursors in dichloromethane (DCM), yielding ~50% after column chromatography . Key steps include:

  • Reagent selection : Use Lewis acids (e.g., AlCl₃) for electrophilic substitution in aromatic systems.
  • Fluorination : HF·pyr enables controlled introduction of fluorine atoms.
  • Purification : Silica gel chromatography with gradients (e.g., hexane:ethyl acetate) resolves polar fluorinated byproducts.

Advanced: How can reaction yields be optimized for fluorinated intermediates with bulky substituents?

Answer:
Yield optimization requires addressing steric hindrance and electronic effects:

  • Catalyst tuning : Bulkier ligands or Brønsted acids (e.g., triflic acid) improve electrophilicity of aromatic rings.
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during diazo decomposition .
  • Solvent effects : Non-polar solvents (e.g., DCM) stabilize reactive intermediates.
  • Real-time monitoring : In-line NMR or LC-MS tracks reaction progress to halt at peak product concentration.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹⁹F NMR : Fluorine atoms split signals (e.g., δ 5.73 ppm, J = 48.5 Hz for H-F coupling in analogous compounds) .
  • IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and C-F stretches (~1100–1200 cm⁻¹).
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₁H₉ClF₅O₂).

Advanced: How does DFT complement experimental structural analysis of fluorinated ketones?

Answer:
Density Functional Theory (DFT) predicts bond lengths, electronic properties, and reaction pathways:

  • Validation : Compare computed bond lengths (e.g., C=O: 1.22 Å) with XRD data (mean C–C = 0.003 Å in related structures) .
  • Electronic effects : DFT calculates electron-withdrawing effects of CF₃ and difluoromethoxy groups on aromatic π-systems.
  • Applications : Guides synthetic route design by modeling transition states for fluorination steps .

Basic: What challenges arise in crystallizing fluorinated aromatic ketones, and how are they mitigated?

Answer:

  • Low solubility : Fluorinated compounds often require slow evaporation in mixed solvents (e.g., DCM:hexane).
  • Crystal packing : Bulky substituents disrupt lattice formation; use low-temperature (100 K) crystallization to stabilize weak intermolecular interactions .
  • Refinement : SHELXL software refines structures with high R-factors (e.g., R = 0.038 for precise electron density maps) .

Advanced: How should researchers resolve discrepancies between experimental and computational bond-length data?

Answer:

  • Error sources : Check for crystal packing strain (experimental) vs. gas-phase approximations (DFT).
  • Validation : Cross-reference with neutron diffraction or high-resolution XRD (e.g., CCDC 1988019 for analogous chalcones) .
  • Method calibration : Adjust DFT functionals (e.g., B3LYP-D3) to account for dispersion forces in crystal environments.

Basic: What storage conditions ensure the stability of this compound?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Moisture control : Use desiccants (silica gel) in sealed containers; fluorinated ketones are hygroscopic.
  • Solvent compatibility : Dissolve in anhydrous DMSO or DCM for long-term stability.

Advanced: What docking strategies accommodate bulky substituents in molecular modeling studies?

Answer:

  • Software selection : AutoDock Vina offers multithreading and optimized scoring functions for large ligands .
  • Grid parameters : Expand search space (e.g., 25 ų) to account for trifluoromethyl and difluoromethoxy groups.
  • Post-docking analysis : Cluster results by root-mean-square deviation (RMSD) to identify dominant binding poses.

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